2-オキソブタン酸エチル

概要

説明

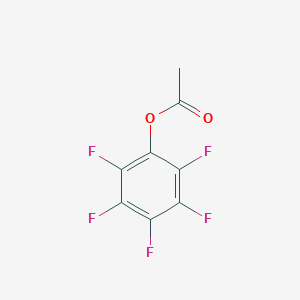

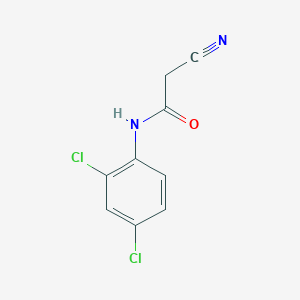

Ethyl 2-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocycles and other organic molecules. It is characterized by the presence of an ester group (ethyl) and a ketone functional group (2-oxo) within a four-carbon chain butanoate structure.

Synthesis Analysis

The synthesis of derivatives of ethyl 2-oxobutanoate can be achieved through different reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used as a precursor for synthesizing a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are synthesized via Knoevenagel condensation reactions, indicating the reactivity of ethyl 2-oxobutanoate derivatives towards nucleophilic addition.

Molecular Structure Analysis

The molecular structure of ethyl 2-oxobutanoate derivatives has been elucidated using various spectroscopic techniques. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was characterized by 1H NMR, Mass spectra, and X-ray diffraction studies, revealing that it crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond . Similarly, the crystal structures of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were determined to be in the monoclinic crystal system under the space group P21/n, also adopting a Z conformation about the C=C bond .

Chemical Reactions Analysis

Ethyl 2-oxobutanoate and its derivatives undergo various chemical reactions. The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produces ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, showcasing the reactivity of the carbonyl group in nucleophilic addition reactions . Additionally, the catalytic reaction of ethyl 2-diazo-3-oxobutanoate with alcohols, catalyzed by copper(II) trifluoromethanesulfonate, leads to the formation of ethyl 2-alkoxy-3-oxobutanoates or polyoxa macrocycles, depending on the structure of the alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxobutanoate derivatives are influenced by their functional groups and molecular structure. The crystalline nature of these compounds suggests solid-state stability, and their reactivity in condensation and addition reactions indicates their potential as intermediates in organic synthesis. The antimicrobial and antioxidant activities of some derivatives also highlight the potential for biological applications. The cobalt-catalyzed carbonylative synthesis of 4-oxobutanoates from formamide and ethylene demonstrates the ability to introduce amide and ester groups across olefin motifs, which is a significant functionalization tool in organic chemistry .

科学的研究の応用

有機合成

2-オキソブタン酸エチルは、有機合成における重要な化合物です . それは、幅広い有機化合物の合成における出発物質または中間体として使用されます。 たとえば、2-(2-ニトロベンゾイル)-3-オキソブタン酸エチル、2-(2,4-ジクロロベンジル)-3-オキソブタン酸エチル、および2-(3,4-ジメトキシベンジル)-3-オキソブタン酸エチルを合成するために使用できます .

製薬研究

製薬研究において、2-オキソブタン酸エチルは、さまざまな医薬品の合成における構成要素として使用できます . たとえば、2-(アニリノカルボニル)-3-オキソブタン酸エチルおよび2-[(アセチルアミノ)(フェニル)メチル]-3-オキソブタン酸エチルを合成するために使用できます .

材料科学

材料科学において、2-オキソブタン酸エチルは、新素材の開発に使用できます . たとえば、2-クロロ-4,4,4-トリフルオロ-3-オキソブタン酸エチルを合成するために使用できます .

アイソトープ標識

2-オキソブタン酸エチルは、アイソトープ標識研究に使用できます . たとえば、2-ヒドロキシ-2-メチル-13C-3-オキソブタン酸エチルおよび2-ヒドロキシ-2-エチル-d5-3-オキソブタン酸エチル-4-13Cを合成するために使用できます .

化学研究

Safety and Hazards

In terms of safety, Ethyl 2-oxobutanoate is classified as a warning signal word according to the UN GHS revision 8 . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it comes into contact with the skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted .

作用機序

Target of Action

Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes : Ethyl 2-oxobutanoate, also known as 2-Oxobutanoic Acid, primarily targets two enzymes: 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) and Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is known that this compound interacts with its target enzymes, potentially altering their function and leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

Ethyl 2-oxobutanoate is involved in several biochemical pathways. It plays a role in Glycine and Serine Metabolism , Propanoate Metabolism , and Selenoamino Acid Metabolism . It also affects the Methionine Metabolism pathway, which is associated with various diseases such as Cystathionine beta-Synthase Deficiency and Methionine Adenosyltransferase Deficiency .

Result of Action

It is known that this compound can affect various metabolic processes due to its interaction with its target enzymes .

特性

IUPAC Name |

ethyl 2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAKCEHATXBFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166639 | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15933-07-0 | |

| Record name | Ethyl 2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15933-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Ethyl 2-oxobutanoate of interest in biocatalysis research?

A: Ethyl 2-oxobutanoate is a valuable substrate for studying stereoselective reduction reactions using biocatalysts. This is because its structure, containing a ketone group adjacent to an ester group, allows for the formation of chiral α-hydroxy esters. These chiral molecules are important building blocks for various pharmaceuticals and agrochemicals [, , ].

Q2: Which organisms have shown promising biocatalytic activity towards Ethyl 2-oxobutanoate?

A2: Several studies have identified promising biocatalysts for the stereoselective reduction of Ethyl 2-oxobutanoate. These include:

- Basidiomycete strains: Pleurotus salmoneostramineus (H7 and H13) and Ganoderma lucidum exhibited reducing activity towards Ethyl 2-oxobutanoate, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess [].

- Marine Actinomycetes: Salinispora tropica showed high conversion ratios and enantiomeric excess for the reduction of Ethyl 2-oxobutanoate to (S)-ethyl lactate, particularly in the presence of additives like L-glutamate [].

- Marine-derived Actinobacteria: Streptomyces tateyamensis demonstrated effective reduction of Ethyl 2-oxobutanoate to the corresponding α-hydroxy ester with high conversion and enantiomeric excess when L-alanine was added to the reaction [].

Q3: How does the addition of additives like L-alanine or L-glutamate affect the biocatalytic reduction of Ethyl 2-oxobutanoate?

A: Research suggests that additives can significantly impact the activity and selectivity of biocatalysts. For instance, L-alanine enhanced the enantiomeric excess of the (R)-hydroxy ester product when using Streptomyces tateyamensis []. Similarly, L-glutamate improved both conversion rate and enantiomeric excess of (S)-ethyl lactate production with Salinispora tropica []. These findings highlight the importance of optimizing reaction conditions and exploring various additives to achieve desired stereoselectivity and yields in biocatalytic processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。